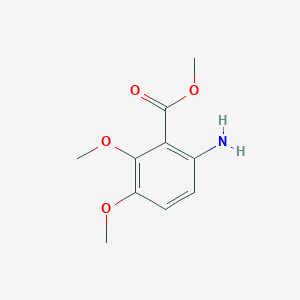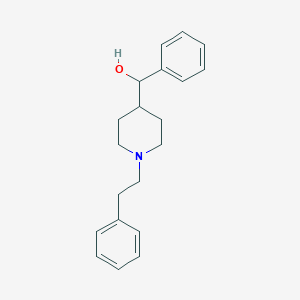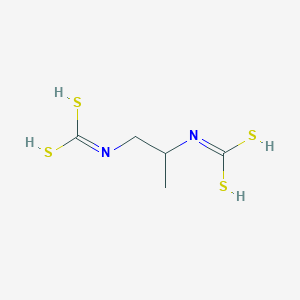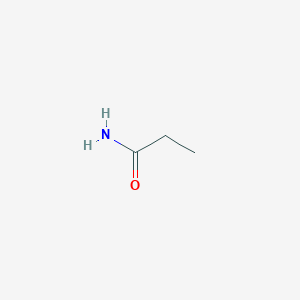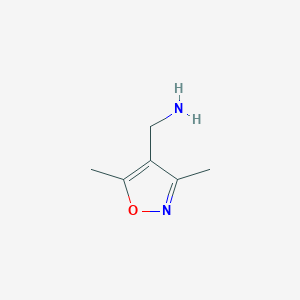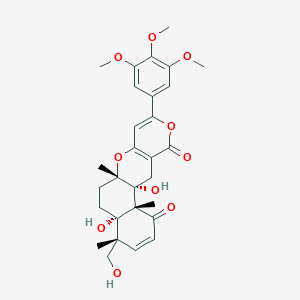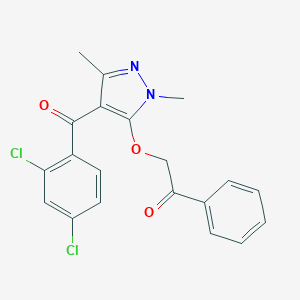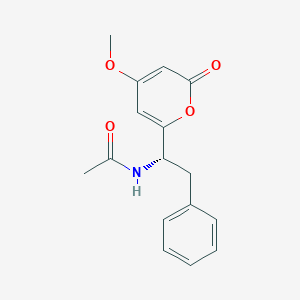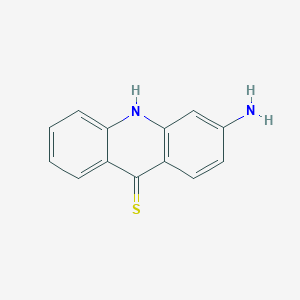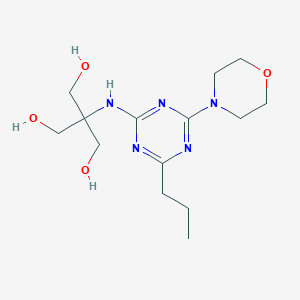
1,3-Propanediol, 2-(hydroxymethyl)-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Propanediol, 2-(hydroxymethyl)-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. It is commonly referred to as CGS-9343B and is a potent and selective antagonist of the adenosine A2A receptor.
科学研究应用
CGS-9343B has been extensively studied for its potential applications in various fields. One of the primary areas of research is its use as an adenosine A2A receptor antagonist. Adenosine A2A receptors are involved in several physiological processes, including cardiovascular function, inflammation, and neurotransmission. CGS-9343B has been shown to inhibit the activation of adenosine A2A receptors, making it a potential therapeutic agent for a range of diseases, including Parkinson's disease, Alzheimer's disease, and cancer.
作用机制
The mechanism of action of CGS-9343B involves its interaction with adenosine A2A receptors. Adenosine A2A receptors are G protein-coupled receptors that are activated by adenosine. CGS-9343B binds to the receptor and prevents the activation of downstream signaling pathways, leading to a decrease in the physiological effects of adenosine. This mechanism of action makes CGS-9343B a potential therapeutic agent for diseases where adenosine A2A receptors are overactivated.
生化和生理效应
CGS-9343B has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that CGS-9343B inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated that CGS-9343B has neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
实验室实验的优点和局限性
CGS-9343B has several advantages for lab experiments. It is a potent and selective antagonist of the adenosine A2A receptor, making it a valuable tool for studying the role of adenosine A2A receptors in various physiological processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, CGS-9343B has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects in vivo. Additionally, it has poor solubility in aqueous solutions, which can limit its use in certain experiments.
未来方向
There are several future directions for research on CGS-9343B. One area of research is the development of more potent and selective adenosine A2A receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of CGS-9343B in various diseases, including Parkinson's disease, Alzheimer's disease, and cancer. Additionally, more studies are needed to understand the long-term effects of CGS-9343B in vivo and its potential toxicity. Overall, CGS-9343B has significant potential for scientific research and has already shown promising results in various studies.
合成方法
The synthesis of CGS-9343B involves several steps. The starting material for the synthesis is 4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-amine, which is reacted with chloroacetaldehyde to form the intermediate compound, 2-chloromethyl-4-(4-morpholinyl)-6-propyl-1,3,5-triazine. This intermediate is then reacted with 1,3-propanediol to form the final product, CGS-9343B. The synthesis of CGS-9343B has been optimized to improve yields and purity, making it a viable compound for scientific research applications.
属性
CAS 编号 |
127374-83-8 |
|---|---|
产品名称 |
1,3-Propanediol, 2-(hydroxymethyl)-2-((4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)amino)- |
分子式 |
C14H25N5O4 |
分子量 |
327.38 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-2-[(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)amino]propane-1,3-diol |
InChI |
InChI=1S/C14H25N5O4/c1-2-3-11-15-12(18-14(8-20,9-21)10-22)17-13(16-11)19-4-6-23-7-5-19/h20-22H,2-10H2,1H3,(H,15,16,17,18) |
InChI 键 |
RVICANJKNJNUAQ-UHFFFAOYSA-N |
SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NC(CO)(CO)CO |
规范 SMILES |
CCCC1=NC(=NC(=N1)N2CCOCC2)NC(CO)(CO)CO |
其他 CAS 编号 |
127374-83-8 |
同义词 |
1,3-Propanediol, 2-(hydroxymethyl)-2-((4-(4-morpholinyl)-6-propyl-1,3, 5-triazin-2-yl)amino)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



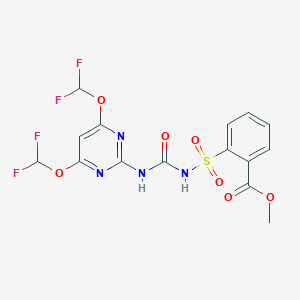
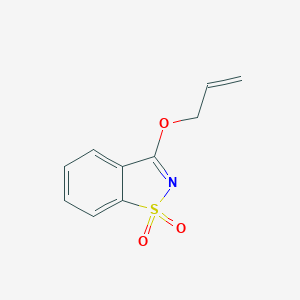
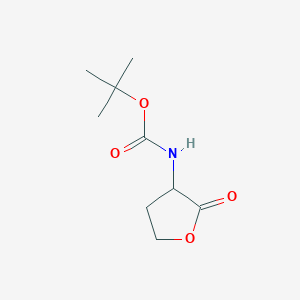
![2-[(E)-1-Butene-3-ynyl]pyridine](/img/structure/B166673.png)
